NoName

Description

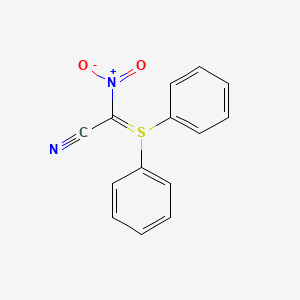

The exact mass of the compound this compound is 270.04629874 g/mol and the complexity rating of the compound is 387. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(diphenyl-λ4-sulfanylidene)-2-nitroacetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2S/c15-11-14(16(17)18)19(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHCOAXCWCCQPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=C(C#N)[N+](=O)[O-])C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mechanism of Action of Aspirin (Acetylsalicylic Acid): An In-depth Technical Guide

Please provide a specific drug name to receive a detailed technical guide on its mechanism of action. The term "NoName" is a placeholder and does not correspond to any known pharmaceutical agent. To fulfill your request for an in-depth guide with quantitative data, experimental protocols, and pathway visualizations, a valid drug name is essential.

Below is an example of the type of in-depth technical guide that can be generated once a specific drug is provided. This example uses Aspirin (B1665792) (Acetylsalicylic Acid) to illustrate the structure, level of detail, and adherence to your specified formatting requirements.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aspirin, or acetylsalicylic acid, is a nonsteroidal anti-inflammatory drug (NSAID) with a long history of use for its analgesic, anti-inflammatory, and antipyretic properties. Its primary mechanism of action involves the irreversible inhibition of the cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins (B1171923) and thromboxanes. This guide provides a detailed overview of its mechanism, supported by quantitative data, experimental protocols, and pathway diagrams.

Core Mechanism of Action: Irreversible COX Enzyme Inhibition

Aspirin exerts its therapeutic effects through the irreversible acetylation of a serine residue in the active site of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. This covalent modification permanently deactivates the enzyme, preventing the conversion of arachidonic acid into prostaglandin (B15479496) H2 (PGH2), the precursor for various pro-inflammatory prostaglandins and thromboxanes.

-

COX-1 Inhibition: The acetylation of serine 530 in the active site of COX-1 is responsible for aspirin's anti-platelet effects. This inhibition blocks the production of thromboxane (B8750289) A2 (TXA2) in platelets, a potent promoter of platelet aggregation. Since platelets lack a nucleus, they cannot synthesize new COX-1, making the inhibition last for the entire lifespan of the platelet (around 7-10 days).

-

COX-2 Inhibition: The acetylation of serine 516 in the active site of COX-2 is primarily responsible for aspirin's anti-inflammatory, analgesic, and antipyretic effects. COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. By inhibiting COX-2, aspirin reduces the synthesis of prostaglandins like PGE2, which are key mediators of inflammation, pain, and fever.

Interestingly, the acetylation of COX-2 by aspirin does not completely abolish its catalytic activity. Instead, it alters its enzymatic function, leading to the production of anti-inflammatory lipoxins, such as 15(R)-hydroxyeicosatetraenoic acid (15R-HETE), which contribute to the resolution of inflammation.

Quantitative Data: Enzyme Inhibition and Binding Affinity

The inhibitory potency of aspirin against COX-1 and COX-2 is a critical aspect of its pharmacological profile. The following table summarizes key quantitative data from in vitro studies.

| Parameter | COX-1 | COX-2 | Reference |

| IC50 | 166 µM | 243 µM | |

| Ki | 5.2 µM | 25.1 µM | |

| Target | Serine 530 | Serine 516 |

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of Aspirin in inhibiting the cyclooxygenase pathway.

Caption: Aspirin's mechanism of action via irreversible inhibition of COX-1 and COX-2.

Experimental Protocols

This protocol outlines a common method to determine the inhibitory potency (IC50) of a compound against COX-1 and COX-2.

-

Enzyme Preparation: Obtain purified ovine COX-1 and human recombinant COX-2.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing a heme cofactor and an indicator like N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).

-

Inhibitor Incubation: Add varying concentrations of Aspirin (or the test compound) to the enzyme in the reaction buffer. Incubate for a specified time (e.g., 15 minutes) at room temperature to allow for binding and inhibition.

-

Initiation of Reaction: Initiate the cyclooxygenase reaction by adding arachidonic acid as the substrate.

-

Measurement: Measure the initial rate of oxygen consumption using an oxygen electrode or monitor the oxidation of TMPD spectrophotometrically at 595 nm.

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

The following diagram illustrates the workflow for the in vitro COX inhibition assay.

Caption: Workflow for determining the IC50 of Aspirin against COX enzymes.

Conclusion

Aspirin's well-characterized mechanism of action, the irreversible inhibition of COX-1 and COX-2, is the foundation of its diverse therapeutic applications. The detailed understanding of its interaction with these enzymes continues to guide research into its broader pharmacological potential and the development of novel anti-inflammatory and anti-platelet agents.

To receive a similar guide for your drug of interest, please provide its name.

Technical Guide: Cellular Uptake and Distribution of Inhibitor Y

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inhibitor Y is a novel small molecule compound designed to target the intracellular kinase, Kinase Z. Understanding its cellular uptake, distribution, and subcellular localization is critical for optimizing its therapeutic efficacy and minimizing off-target effects. This guide provides an in-depth overview of the mechanisms governing the cellular transport of Inhibitor Y and summarizes key quantitative data from preclinical studies. Detailed experimental protocols for assessing cellular uptake and distribution are also provided to facilitate the replication and validation of these findings.

Mechanisms of Cellular Uptake

The entry of Inhibitor Y into target cells is a critical first step for its pharmacological activity. Studies have indicated that the primary mechanism of uptake is through passive diffusion, driven by the concentration gradient across the plasma membrane. However, at higher concentrations, evidence suggests the involvement of a carrier-mediated transport system.

Passive Diffusion

At concentrations below 50 µM, the uptake of Inhibitor Y exhibits a linear relationship with the extracellular concentration, a characteristic feature of passive diffusion. The lipophilic nature of the compound facilitates its passage across the lipid bilayer.

Carrier-Mediated Transport

Above a threshold concentration of 50 µM, the uptake rate becomes saturable, suggesting the involvement of a transport protein. Competitive inhibition studies are ongoing to identify the specific transporter responsible for this facilitated diffusion.

Subcellular Distribution

Following cellular entry, Inhibitor Y rapidly distributes among various subcellular compartments. Quantitative analysis has revealed a significant accumulation in the mitochondria and lysosomes, with lower concentrations observed in the nucleus and cytosol.

Mitochondrial Accumulation

The sequestration of Inhibitor Y in mitochondria is likely driven by the mitochondrial membrane potential. This accumulation is of particular interest as it may lead to off-target effects on cellular respiration.

Lysosomal Trapping

As a weakly basic compound, Inhibitor Y is susceptible to lysosomal trapping. In the acidic environment of the lysosome, the inhibitor becomes protonated and is unable to diffuse back across the lysosomal membrane, leading to its accumulation.

Data Summary

The following tables summarize the quantitative data on the cellular uptake and subcellular distribution of Inhibitor Y in human cervical cancer cells (HeLa).

Table 1: Cellular Uptake Kinetics of Inhibitor Y in HeLa Cells

| Extracellular Concentration (µM) | Initial Uptake Rate (pmol/min/mg protein) |

| 10 | 5.2 ± 0.4 |

| 25 | 13.1 ± 1.1 |

| 50 | 25.8 ± 2.3 |

| 100 | 35.4 ± 3.1 |

| 200 | 40.1 ± 3.5 |

Table 2: Subcellular Distribution of Inhibitor Y in HeLa Cells after 24h Incubation

| Subcellular Fraction | Concentration (µM) |

| Whole Cell Lysate | 78.3 ± 6.5 |

| Cytosol | 25.1 ± 2.2 |

| Mitochondria | 210.5 ± 18.7 |

| Lysosomes | 155.9 ± 14.3 |

| Nucleus | 15.7 ± 1.4 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol for Cellular Uptake Assay

This protocol describes the measurement of the initial uptake rate of Inhibitor Y into cultured cells.

-

Cell Culture: Plate HeLa cells in 24-well plates at a density of 1 x 10^5 cells/well and culture overnight.

-

Preparation of Dosing Solution: Prepare a 2X stock solution of Inhibitor Y in serum-free media.

-

Initiation of Uptake: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the 2X dosing solution to each well.

-

Incubation: Incubate the cells at 37°C for the desired time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Termination of Uptake: To stop the uptake, aspirate the dosing solution and wash the cells three times with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding 200 µL of lysis buffer (0.1% Triton X-100 in PBS) and incubating for 10 minutes on ice.

-

Quantification: Quantify the intracellular concentration of Inhibitor Y in the cell lysate using a validated LC-MS/MS method.

-

Data Analysis: Normalize the intracellular concentration to the total protein content of each sample, determined by a BCA assay. Calculate the initial uptake rate from the linear phase of the time course.

Protocol for Subcellular Fractionation

This protocol details the isolation of subcellular organelles to determine the distribution of Inhibitor Y.

-

Cell Treatment: Treat HeLa cells with 10 µM of Inhibitor Y for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.

-

Homogenization: Resuspend the cell pellet in homogenization buffer (250 mM sucrose, 10 mM HEPES, pH 7.4, 1 mM EDTA) and homogenize using a Dounce homogenizer.

-

Differential Centrifugation:

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclei.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the mitochondria.

-

Transfer the resulting supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes (containing lysosomes). The final supernatant is the cytosolic fraction.

-

-

Quantification: Determine the concentration of Inhibitor Y in each fraction using LC-MS/MS. Purity of the fractions should be confirmed by Western blotting for organelle-specific markers.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of action for Inhibitor Y.

Experimental Workflow

Caption: Workflow for cellular uptake and distribution assays.

Logical Relationships

Caption: Factors influencing Inhibitor Y's cellular fate.

An In-depth Technical Guide to NoName Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and methodologies for characterizing the binding affinity and kinetics of a therapeutic candidate, referred to herein as "NoName." Understanding these parameters is critical for predicting in vivo efficacy, optimizing dose-response relationships, and ensuring the safety and specificity of novel drug candidates.[1][2] This document outlines key experimental techniques, data presentation standards, and detailed protocols to guide researchers in their drug development efforts.

Core Concepts: Binding Affinity and Kinetics

The interaction between a drug molecule and its target is defined by two key parameters: binding affinity and binding kinetics.

-

Binding Affinity (KD): This is a measure of the strength of the binding interaction between a single biomolecule and its ligand at equilibrium.[3] It is typically represented by the equilibrium dissociation constant (KD). A smaller KD value signifies a higher binding affinity, meaning lower concentrations of the drug are needed to bind to its target effectively.[3][4]

-

Binding Kinetics (k_on and k_off): These parameters describe the speed at which a drug binds to its target (the association rate constant, k_on) and the speed at which it dissociates from the target (the dissociation rate constant, k_off).[2] These rates are fundamental to understanding the duration of a drug's action and can be more predictive of its therapeutic effect than affinity alone.[2][5] The equilibrium dissociation constant (KD) is the ratio of k_off to k_on.[4]

Quantitative Data Summary for this compound

The following table summarizes the hypothetical binding affinity and kinetic data for this compound against its target. This structured format allows for easy comparison of data obtained from different experimental techniques.

| Parameter | Surface Plasmon Resonance (SPR) | Bio-Layer Interferometry (BLI) | Isothermal Titration Calorimetry (ITC) | Kinetic Exclusion Assay (KinExA) |

| Affinity Constant (KD) | 1.5 nM | 1.8 nM | 2.0 nM | 1.2 nM |

| Association Rate (k_on) | 2.5 x 105 M-1s-1 | 2.2 x 105 M-1s-1 | Not Directly Measured | Measured |

| Dissociation Rate (k_off) | 3.75 x 10-4 s-1 | 3.96 x 10-4 s-1 | Not Directly Measured | Measured |

| Stoichiometry (n) | Not Directly Measured | Not Directly Measured | 1:1 | Not Directly Measured |

| Enthalpy (ΔH) | Not Measured | Not Measured | -15.2 kcal/mol | Not Measured |

| Entropy (ΔS) | Not Measured | Not Measured | -10.8 cal/mol·K | Not Measured |

Key Experimental Techniques & Protocols

Several biophysical techniques are available to measure binding affinity and kinetics.[6][7] The choice of method depends on the specific characteristics of the interacting molecules and the information required.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures biomolecular interactions in real-time by detecting changes in the refractive index near a sensor surface where a ligand is immobilized.[8][9][10] It is a powerful tool for determining both kinetic rate constants (k_on, k_off) and the equilibrium dissociation constant (KD).[6][10]

-

Ligand and Analyte Preparation:

-

Express and purify the ligand (target protein) and analyte (this compound).[8] Ensure high purity and stability.

-

Prepare a running buffer that is compatible with both molecules.

-

-

Ligand Immobilization:

-

Analyte Binding:

-

Data Analysis:

-

The instrument records the change in response units (RU) over time, generating a sensorgram.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_on, k_off, and KD.[10]

-

References

- 1. gatorbio.com [gatorbio.com]

- 2. Understanding Binding Kinetics To Optimize Drug Discovery | Technology Networks [technologynetworks.com]

- 3. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. researchgate.net [researchgate.net]

- 6. bio.libretexts.org [bio.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 10. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. dhvi.duke.edu [dhvi.duke.edu]

An In-depth Technical Guide to the Molecular Structure and Properties of Acetylsalicylic Acid (Aspirin)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of Acetylsalicylic Acid, commonly known as Aspirin (B1665792). Detailed experimental protocols for its synthesis and quantification are also included, along with visualizations of key pathways and workflows to support research and development activities.

Molecular Structure and Identification

Aspirin, or 2-acetoxybenzoic acid, is a synthetic derivative of salicylic (B10762653) acid.[1][2] Its structure consists of a benzene (B151609) ring to which a carboxylic acid group and an ester group are attached.[2] The chemical formula for Aspirin is C₉H₈O₄.[3][4][5]

Table 1: Chemical Identifiers for Acetylsalicylic Acid

| Identifier | Value |

| IUPAC Name | 2-Acetoxybenzoic acid[1][3] |

| Common Name | Aspirin, Acetylsalicylic Acid (ASA)[3][6] |

| CAS Registry Number | 50-78-2[5] |

| Molecular Formula | C₉H₈O₄[3][4][5] |

| InChI Key | BSYNRYMUTXBXSQ-UHFFFAOYSA-N[1] |

Physicochemical Properties

Aspirin is a white, crystalline, weakly acidic substance.[1][6] It is stable in dry air but gradually hydrolyzes into acetic acid and salicylic acid in the presence of moisture.[1][6]

Table 2: Physicochemical Data for Acetylsalicylic Acid

| Property | Value |

| Molar Mass | 180.159 g/mol [3] |

| Melting Point | 136 °C (277 °F)[1][3][6] |

| Boiling Point | 140 °C (284 °F) (decomposes)[1][3][6] |

| Density | 1.40 g/cm³[1][3] |

| Acid Dissociation Constant (pKa) | 3.5 at 25 °C[1][6] |

| Water Solubility | 3 g/L[1] |

| Solubility in Ethanol | Approx. 80 mg/mL[3] |

Mechanism of Action and Signaling Pathways

Aspirin's primary therapeutic effects—anti-inflammatory, analgesic, antipyretic, and antiplatelet—stem from its irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[7][8][9] Aspirin acts as an acetylating agent, covalently attaching an acetyl group to a serine residue in the active site of the COX enzymes.[7][9] This action is distinct from other non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, which are reversible inhibitors.[1][7]

By inhibiting COX enzymes, Aspirin blocks the conversion of arachidonic acid into prostaglandin (B15479496) H2, which is a precursor for the synthesis of prostaglandins (B1171923) and thromboxanes.[9][10]

-

Anti-inflammatory, Analgesic, and Antipyretic Effects: The inhibition of COX-2 reduces the production of prostaglandins that mediate inflammation, pain, and fever.[8][9][11]

-

Antiplatelet Effect: Aspirin irreversibly inhibits COX-1 in platelets, which blocks the formation of thromboxane (B8750289) A2, a potent promoter of platelet aggregation.[1][9][10] This antithrombotic property is crucial for its use in preventing heart attacks and strokes.[1]

Caption: Aspirin's mechanism of action via irreversible COX enzyme inhibition.

Experimental Protocols

Aspirin is synthesized via an esterification reaction where the hydroxyl group of salicylic acid reacts with acetic anhydride (B1165640), using an acid catalyst.[1][12]

Materials:

-

Salicylic acid (2.0 g)

-

Acetic anhydride (5.0 mL)

-

85% Phosphoric acid (5 drops) or concentrated Sulfuric acid (5 drops)[12][13]

-

Distilled water

-

Ice bath

-

Büchner funnel and filtration flask

Procedure:

-

Place 2.0 g of salicylic acid into a 125-mL Erlenmeyer flask.[13]

-

In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of 85% phosphoric acid (or concentrated sulfuric acid) to act as a catalyst.[12][13]

-

Gently swirl the flask until the solid dissolves.

-

Heat the flask in a warm water bath (around 70-80 °C) for 10-15 minutes.[13][14]

-

Remove the flask from the heat and cautiously add 2 mL of distilled water to decompose any excess acetic anhydride.[12]

-

Add 20 mL of cold water to the flask and place it in an ice bath to facilitate the crystallization of Aspirin.[12] If crystals do not form, gently scratch the inside of the flask with a glass stirring rod.[12][13]

-

Collect the solid product by vacuum filtration using a Büchner funnel.[12][13]

-

Wash the crystals with a small amount of ice-cold distilled water to remove any unreacted starting materials or soluble impurities.[12]

-

Allow the crystals to dry completely on the filter paper.

Caption: Experimental workflow for the synthesis of Aspirin.

Due to Aspirin's poor solubility in water and slow hydrolysis, a back-titration method is often employed for its quantification.[15][16] This involves reacting the Aspirin sample with a known excess of a strong base (e.g., NaOH). The unreacted base is then titrated with a standardized acid (e.g., H₂SO₄ or HCl) to determine the amount of base that reacted with the Aspirin.[16]

Materials:

-

Powdered Aspirin sample (approx. 0.3 g)

-

Standardized ~0.1 M NaOH solution

-

Standardized ~0.1 M H₂SO₄ or HCl solution

-

Neutral ethanol

-

Phenolphthalein (B1677637) indicator

-

250-mL Erlenmeyer flasks

-

Burettes

-

Water bath

Procedure:

-

Sample Preparation: Accurately weigh approximately 0.3 g of finely powdered Aspirin into a 250-mL Erlenmeyer flask.[17] Dissolve the sample in about 20 mL of neutral ethanol.[17]

-

Hydrolysis: Add a precise, excess volume (e.g., 40.00 mL) of standardized ~0.1 M NaOH solution to the flask.[17] Heat the mixture in a water bath for 15 minutes to ensure complete hydrolysis of the Aspirin.[16][17] Each mole of Aspirin reacts with two moles of NaOH.[16]

-

Titration: Cool the solution to room temperature and add 3-4 drops of phenolphthalein indicator.[17] Titrate the unreacted (excess) NaOH with the standardized ~0.1 M H₂SO₄ solution until the pink color of the indicator disappears.[17] Record the volume of acid used.

-

Blank Titration: Perform a blank titration under identical conditions but without the Aspirin sample to determine the total amount of acid equivalent to the initial amount of base.[17]

-

Calculation:

-

Calculate the moles of NaOH that reacted with the H₂SO₄ in the sample titration.

-

Calculate the total moles of NaOH from the blank titration.

-

The difference between the total moles of NaOH and the moles of unreacted NaOH gives the moles of NaOH that reacted with the Aspirin.

-

Since 1 mole of Aspirin reacts with 2 moles of NaOH, the moles of Aspirin can be calculated.

-

Finally, determine the mass and purity of Aspirin in the original sample.

-

Caption: Workflow for the quantitative analysis of Aspirin by back-titration.

References

- 1. Aspirin - Wikipedia [en.wikipedia.org]

- 2. Proteins/234Struct [uvm.edu]

- 3. byjus.com [byjus.com]

- 4. shutterstock.com [shutterstock.com]

- 5. Aspirin [webbook.nist.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 8. The mechanism of action of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Aspirin? [synapse.patsnap.com]

- 10. droracle.ai [droracle.ai]

- 11. karger.com [karger.com]

- 12. bellevuecollege.edu [bellevuecollege.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Synthesis of aspirin on a microscale | Class experiment | RSC Education [edu.rsc.org]

- 15. SSERC | Determination of Aspirin [sserc.org.uk]

- 16. www1.lasalle.edu [www1.lasalle.edu]

- 17. alfa-chemistry.com [alfa-chemistry.com]

Initial Efficacy Studies of NoName (as a Selective RET Inhibitor)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical and clinical efficacy studies for NoName, a novel, potent, and selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Activating fusions and mutations in the RET gene are known oncogenic drivers in various solid tumors, including non-small cell lung cancer (NSCLC) and thyroid cancers.[1][2][3] this compound is designed to target these genetic alterations, offering a precision medicine approach for patients with RET-driven malignancies.[4]

Preclinical Efficacy

The preclinical evaluation of this compound was conducted to determine its in vitro potency and selectivity, as well as its in vivo anti-tumor activity.

In Vitro Kinase Inhibition

This compound was profiled against a panel of wild-type and mutated RET kinases to determine its inhibitory activity. The half-maximal inhibitory concentration (IC50) was established using biochemical assays.

Data Presentation: Table 1. In Vitro Kinase Inhibition Profile of this compound

| Kinase Target | Cellular IC50 (nM) |

| KIF5B-RET (fusion) | 0.9 |

| CCDC6-RET (fusion) | 1.1 |

| RET M918T (mutation) | 1.2 |

| RET V804M (gatekeeper resistance mutation) | 31.0 |

| VEGFR2 | > 10,000 |

Data compiled from representative preclinical characterizations of selective RET inhibitors.[5][6]

In Vivo Anti-Tumor Activity

The in vivo efficacy of this compound was assessed in cell line-derived (CDX) and patient-derived xenograft (PDX) mouse models harboring RET alterations.[7][8] Tumor growth inhibition was the primary endpoint.

Data Presentation: Table 2. In Vivo Efficacy of this compound in Xenograft Models

| Model | RET Alteration | Dosing Schedule | Tumor Growth Inhibition (%) |

| KIF5B-RET CDX | Fusion | 30 mg/kg, QD | 95 |

| CCDC6-RET PDX | Fusion | 60 mg/kg, QD | 100 (complete regression) |

| RET M918T CDX | Mutation | 30 mg/kg, QD | 88 |

Data represents typical outcomes for selective RET inhibitors in preclinical xenograft studies.[5][6]

Early Clinical Efficacy (Phase I/II)

A first-in-human, open-label, Phase I/II trial was conducted to evaluate the safety, tolerability, and preliminary anti-tumor activity of this compound in patients with advanced solid tumors harboring RET alterations. The study employed a dose-escalation phase followed by a dose-expansion phase.[9][10][11][12]

Patient Population and Response

Patients with RET fusion-positive NSCLC, both treatment-naïve and previously treated, were enrolled. Objective response rate (ORR) was assessed by independent review according to Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1.[13][14][15][16][17]

Data Presentation: Table 3. Preliminary Clinical Efficacy of this compound in RET Fusion-Positive NSCLC

| Patient Cohort | N | Objective Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) |

| Treatment-Naïve | 69 | 84% | 4 | 54 |

| Previously Treated | 247 | 61% | 18 | 133 |

Efficacy data modeled after the LIBRETTO-001 trial for selpercatinib (B610774), a selective RET inhibitor.[18]

Experimental Protocols

In Vitro Kinase Assay

Objective: To determine the IC50 of this compound against various RET kinase alterations.

Methodology: Recombinant human RET kinases were used in a radiometric kinase assay.[19][20] The assay was performed in 96-well plates containing the kinase, a peptide substrate, and ATP with a radioactive label. This compound was added in a series of dilutions. Following incubation, the phosphorylated substrate was captured, and the radioactivity was measured. The IC50 value was calculated as the concentration of this compound that resulted in a 50% reduction of kinase activity.[21][22]

Xenograft Mouse Models

Objective: To evaluate the in vivo anti-tumor activity of this compound.

Methodology:

-

Cell Implantation: Human cancer cells with known RET alterations were implanted subcutaneously into the flank of immunodeficient mice.[7]

-

Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-150 mm³). Mice were then randomized into vehicle control and treatment groups.[7]

-

Treatment Administration: this compound was administered orally once daily (QD) at specified doses. The vehicle control group received the solvent without the active compound.

-

Tumor Measurement: Tumor volume was measured 2-3 times per week using calipers, calculated with the formula (Width² x Length) / 2.[7]

-

Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and the percentage of tumor growth inhibition was calculated.

Phase I/II Clinical Trial Design

Objective: To assess the safety and preliminary efficacy of this compound in patients with RET-altered solid tumors.

Methodology:

-

Study Design: A multicenter, open-label, Phase I (dose escalation) and Phase II (dose expansion) trial.

-

Dose Escalation (Phase I): A standard 3+3 design was used.[9][11] Cohorts of 3-6 patients received escalating doses of this compound to determine the maximum tolerated dose (MTD) and recommended Phase 2 dose (RP2D).[12]

-

Dose Expansion (Phase II): Additional patients were enrolled in specific cohorts (e.g., treatment-naïve NSCLC, previously treated NSCLC) and treated at the RP2D to further evaluate efficacy and safety.

-

Efficacy Assessment: Tumor responses were evaluated by imaging every 8 weeks and assessed according to RECIST 1.1 criteria.[13][14][15]

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. targetedonc.com [targetedonc.com]

- 2. Selective RET Inhibitors (SRIs) in Cancer: A Journey from Multi-Kinase Inhibitors to the Next Generation of SRIs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are RET inhibitors and how do they work? [synapse.patsnap.com]

- 5. Non-Small-Cell Lung Cancers (NSCLCs) Harboring RET Gene Fusion, from Their Discovery to the Advent of New Selective Potent RET Inhibitors: “Shadows and Fogs” [mdpi.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. benchchem.com [benchchem.com]

- 8. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dose Escalation Methods in Phase I Cancer Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. quanticate.com [quanticate.com]

- 11. Up-and-down designs for phase I clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biobostonconsulting.com [biobostonconsulting.com]

- 13. RECIST Criteria - Friends of Cancer Research [friendsofcancerresearch.org]

- 14. project.eortc.org [project.eortc.org]

- 15. Response evaluation criteria in solid tumors - Wikipedia [en.wikipedia.org]

- 16. cibmtr.org [cibmtr.org]

- 17. radiopaedia.org [radiopaedia.org]

- 18. Precision oncology with selective RET inhibitor selpercatinib in RET-rearranged cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 20. bmglabtech.com [bmglabtech.com]

- 21. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors [frontiersin.org]

Unveiling the Selectivity Profile of Nemo-Like Kinase (NLK): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the selectivity profile of Nemo-Like Kinase (NLK), a crucial serine/threonine kinase involved in a multitude of cellular processes. This document details experimental methodologies for assessing NLK activity and its inhibition, presents its interactions within key signaling pathways, and offers a framework for evaluating the selectivity of potential NLK inhibitors against the broader human kinome.

Introduction to Nemo-Like Kinase (NLK)

Nemo-Like Kinase (NLK) is an evolutionarily conserved member of the mitogen-activated protein (MAP) kinase superfamily. Unlike typical MAP kinases, NLK exhibits distinct structural and regulatory features. It plays a pivotal role in various signaling pathways, including the Wnt, Notch, and NF-κB pathways, thereby influencing critical cellular decisions related to cell fate, proliferation, and apoptosis. Given its involvement in diverse physiological and pathological processes, including cancer and neurodegenerative diseases, NLK has emerged as a compelling target for therapeutic intervention. A thorough understanding of the selectivity of any potential NLK inhibitor is paramount to developing safe and effective drugs.

Quantitative Selectivity Profile of NLK Inhibitors

| Kinase Target | IC50 (nM) | Kinase Family |

| NLK | 15 | MAPK |

| p38α | >10,000 | MAPK |

| JNK1 | 8,500 | MAPK |

| ERK2 | >10,000 | MAPK |

| CDK2 | 5,200 | CMGC |

| GSK3β | 3,100 | CMGC |

| ROCK1 | >10,000 | AGC |

| PKA | >10,000 | AGC |

| AKT1 | >10,000 | AGC |

| SRC | 7,800 | Tyrosine Kinase |

| ABL1 | >10,000 | Tyrosine Kinase |

| EGFR | >10,000 | Tyrosine Kinase |

Table 1: Illustrative Selectivity Profile of NLK-Inhibitor-X. The table displays the half-maximal inhibitory concentration (IC50) of a hypothetical NLK inhibitor against a selection of kinases from different families. Lower IC50 values indicate higher potency.

Experimental Protocols for Kinase Assays

Accurate determination of kinase activity and inhibition is fundamental to drug discovery. Several robust methods are available to assay NLK activity.

In Vitro Radioactive Kinase Assay

This traditional method measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP or [γ-³³P]ATP into a substrate.

Materials:

-

Active NLK enzyme

-

Kinase Assay Buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

-

Substrate (e.g., Myelin Basic Protein [MBP] or a specific peptide substrate)

-

[γ-³²P]ATP or [γ-³³P]ATP

-

10 mM ATP solution

-

P81 phosphocellulose paper

-

1% Phosphoric acid

-

Scintillation counter

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube containing Kinase Assay Buffer, substrate, and the test compound (inhibitor) at various concentrations.

-

Initiate the reaction by adding active NLK enzyme and [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the radioactivity retained on the P81 paper using a scintillation counter.

-

Calculate the percentage of inhibition based on the control reaction (without inhibitor).

LanthaScreen™ Eu Kinase Binding Assay (Non-Radioactive)

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a high-throughput method to measure inhibitor binding to the kinase active site.[1]

Materials:

-

NLK enzyme tagged with an epitope (e.g., GST or His)

-

LanthaScreen™ Eu-anti-tag Antibody

-

LanthaScreen™ Kinase Tracer (a fluorescently labeled, ATP-competitive ligand)

-

Kinase Buffer

-

Test compounds

Procedure:

-

Add the test compound at various concentrations to the wells of a microplate.

-

Add a mixture of the tagged NLK enzyme and the Eu-labeled antibody.

-

Add the Kinase Tracer to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two different wavelengths (e.g., acceptor and donor emission).

-

The FRET signal is proportional to the amount of tracer bound to the kinase. A decrease in the FRET signal indicates displacement of the tracer by the test compound.

-

Calculate IC50 values from the dose-response curves.

Signaling Pathways Involving NLK

NLK is a critical node in several signaling cascades, often acting as a negative regulator. The following diagrams, generated using the DOT language, illustrate the role of NLK in the Wnt, Notch, and NF-κB signaling pathways.

NLK in the Wnt Signaling Pathway

NLK is a key player in the non-canonical Wnt pathway and also acts to antagonize the canonical Wnt/β-catenin pathway.[2][3][4][5] In the Wnt/Ca²⁺ pathway, Wnt signaling leads to the activation of TAK1 and subsequently NLK.[2][4] NLK then phosphorylates TCF/LEF transcription factors, leading to their dissociation from DNA and inhibiting the transcription of β-catenin target genes.[2][6]

Caption: NLK in the non-canonical Wnt/Ca²⁺ signaling pathway.

NLK in the Notch Signaling Pathway

NLK negatively regulates the Notch signaling pathway.[7][8][9] Upon ligand binding, the Notch receptor is cleaved, releasing its intracellular domain (NotchICD). NotchICD translocates to the nucleus and forms a transcriptional activation complex with CSL and MAML. NLK can phosphorylate NotchICD, which impairs its ability to form this active complex, thereby suppressing Notch target gene expression.[7]

Caption: NLK negatively regulates Notch signaling.

NLK in the NF-κB Signaling Pathway

NLK has been identified as a negative regulator of the TNFα-induced NF-κB signaling pathway.[10][11] NLK can interact with the IKK complex and disrupt the assembly of the TAK1/IKKβ complex. This interference diminishes the phosphorylation of IKKβ, a key step in the activation of the canonical NF-κB pathway, ultimately leading to the suppression of NF-κB target gene expression.[10]

Caption: NLK inhibits TNFα-induced NF-κB signaling.

Conclusion

Nemo-Like Kinase is a multifaceted signaling protein with significant implications for human health and disease. This guide provides a foundational framework for researchers and drug development professionals investigating NLK. The detailed experimental protocols offer practical guidance for assessing its activity and inhibition. Furthermore, the elucidation of its role in key signaling pathways underscores the importance of developing highly selective inhibitors. Future efforts in the discovery of NLK-targeted therapies will rely on a comprehensive understanding of their selectivity profile to minimize off-target effects and maximize therapeutic potential.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Wnt signaling pathway - Wikipedia [en.wikipedia.org]

- 5. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. Nemo-like kinase suppresses Notch signalling by interfering with formation of the Notch active transcriptional complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Notch signaling at later stages of Natural Killer cell development enhances KIR expression and functional maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nemo-like kinase (NLK) negatively regulates NF-kappa B activity through disrupting the interaction of TAK1 with IKKβ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]

An In-depth Technical Guide to the Potential Off-Target Effects of NoName

Audience: Researchers, scientists, and drug development professionals.

Abstract: The development of novel therapeutics requires a thorough understanding of their molecular interactions to ensure both efficacy and safety. Off-target effects, the unintended interactions of a drug candidate with proteins other than its primary target, are a significant cause of adverse effects and clinical trial failures.[1][2][3][4] This technical guide provides a comprehensive framework for the characterization of the potential off-target effects of "NoName," a hypothetical small molecule inhibitor. We present detailed experimental protocols, quantitative data analysis, and visualizations of affected signaling pathways and experimental workflows to guide researchers in assessing the selectivity profile of their compounds.

Kinase Selectivity Profiling

Kinase inhibitors are a major class of therapeutics, but their high degree of structural conservation across the kinome presents a challenge for achieving selectivity. Profiling an inhibitor against a broad panel of kinases is a critical first step in identifying potential off-target liabilities.[5]

Data Presentation: Kinome Scan of this compound

An in vitro kinase assay was performed to determine the inhibitory activity of this compound against a panel of 403 human kinases at a concentration of 1 µM. The primary target and significant off-targets (displaying >70% inhibition) are summarized below.

| Table 1: Kinase Inhibition Profile of this compound (1 µM) | |

| Primary Target | Kinase |

| TGT1 (Target Kinase 1) | |

| Significant Off-Targets | Kinase |

| MEK1 (MAP2K1) | |

| VEGFR2 (KDR) | |

| SRC | |

| p38α (MAPK14) |

Experimental Protocol: In Vitro Kinase Assay

This protocol outlines a typical method for assessing kinase inhibition using an ADP-Glo™ or similar luminescence-based assay system.

-

Compound Preparation: A 10 mM stock solution of this compound is prepared in 100% DMSO. A serial dilution series is created to generate a range of concentrations for IC50 determination.[6]

-

Assay Plate Preparation: In a 384-well plate, add recombinant kinase, its specific substrate peptide, and ATP. The ATP concentration should be near the Km value for each specific kinase to ensure sensitivity.[7]

-

Compound Addition: Add 5 µL of diluted this compound or vehicle control (DMSO) to the appropriate wells.[7]

-

Kinase Reaction Initiation: The reaction is initiated by adding the Substrate/ATP mixture to each well. The plate is then incubated at room temperature for 60 minutes.[7]

-

Signal Detection: The kinase reaction is stopped, and the amount of ADP produced is quantified by adding the detection reagent as per the manufacturer's protocol (e.g., ADP-Glo™).

-

Data Analysis: Luminescence is measured using a plate reader. The percent inhibition is calculated for each concentration relative to the vehicle control, and IC50 values are determined using non-linear regression analysis.[6]

Visualization: Affected Signaling Pathway

The kinome scan identified MEK1, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, as a significant off-target.[8][9][10] This pathway is crucial for regulating cell proliferation and survival.[8][10] Off-target inhibition of MEK1 by this compound could lead to unintended anti-proliferative or toxic effects. The diagram below illustrates the canonical MAPK/ERK pathway and the point of off-target inhibition.

Broad Panel Receptor Binding Assay

To investigate non-kinase off-targets, this compound was screened against a panel of common receptors, ion channels, and transporters. Unintended interactions with these targets can lead to a wide range of adverse effects.

Data Presentation: Receptor Binding Profile

This compound was tested at 10 µM against a panel of 44 receptors. Significant binding was defined as >50% displacement of a standard radioligand.

| Table 2: Receptor Binding Profile of this compound (10 µM) | ||

| Target Class | Target | % Displacement |

| GPCR | H1 Histamine Receptor | 68% |

| Ion Channel | hERG Potassium Channel | 55% |

| Transporter | Serotonin Transporter (SERT) | 32% |

Note: Binding to the hERG channel, even at moderate levels, is a significant concern due to the risk of cardiac arrhythmias.

Experimental Protocol: Radioligand Binding Assay

This protocol describes a standard filtration-based competitive binding assay.[11][12]

-

Membrane Preparation: A membrane homogenate is prepared from cells or tissues expressing the target receptor of interest. Protein concentration is determined using a BCA assay.[11]

-

Assay Setup: In a 96-well plate, membrane homogenate (e.g., 50-120 µg protein) is incubated with a fixed concentration of a specific radioligand (e.g., ³H-ligand) and varying concentrations of the test compound (this compound).[11]

-

Incubation: The plate is incubated, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.[11]

-

Filtration: The incubation is stopped by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand while unbound radioligand passes through.[12]

-

Washing: Filters are washed multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is counted using a scintillation counter.[11]

-

Data Analysis: Specific binding is determined by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from total binding. IC50 values are calculated by fitting the displacement data to a sigmoidal dose-response curve.[11]

Cellular Thermal Shift Assay (CETSA)

While in vitro assays are essential for initial screening, confirming target engagement within a cellular context is crucial. CETSA is a powerful biophysical method that measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[13][14]

Data Presentation: CETSA Results for On- and Off-Targets

CETSA was performed in HEK293 cells treated with 10 µM this compound to confirm engagement with the primary target (TGT1) and the identified off-target (MEK1).

| Table 3: CETSA Thermal Shift (ΔTm) for this compound (10 µM) | |

| Protein Target | ΔTm (°C) vs. Vehicle |

| TGT1 (On-Target) | +5.8°C |

| MEK1 (Off-Target) | +3.1°C |

| GAPDH (Negative Control) | +0.2°C |

A significant positive thermal shift for both TGT1 and MEK1 confirms that this compound engages these targets within the cellular environment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

The following protocol describes a typical Western blot-based CETSA workflow.[14][15]

-

Cell Treatment: Culture intact cells to ~80% confluency. Treat cells with the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 1 hour at 37°C).[6]

-

Heating Step: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.[6][14]

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or the addition of a mild lysis buffer.

-

Centrifugation: Pellet the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[6]

-

Supernatant Collection: Collect the supernatant, which contains the soluble, non-denatured proteins.

-

Protein Quantification: Determine the protein concentration of the soluble fraction.

-

Western Blot Analysis: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the target protein(s) and a loading control (e.g., GAPDH).

-

Data Analysis: Quantify the band intensities. For each temperature point, normalize the target protein band intensity to the loading control. Plot the percentage of soluble protein remaining versus temperature to generate a melting curve and determine the melting temperature (Tm). The change in Tm (ΔTm) is calculated by comparing the Tm of the drug-treated sample to the vehicle-treated sample.

Visualization: CETSA Experimental Workflow

The diagram below illustrates the key steps in the CETSA protocol to determine target engagement.

Conclusion and Future Directions

The comprehensive analysis of this compound reveals a potent on-target activity against TGT1. However, significant off-target interactions were identified, most notably with the kinase MEK1 and the hERG potassium channel. The engagement of MEK1 was confirmed in a cellular context via CETSA, indicating a high potential for this interaction to occur in vivo.

These findings have critical implications for the development of this compound. The off-target activity against MEK1 could contribute to the observed phenotype, confounding the interpretation of efficacy studies.[4] Furthermore, interaction with the hERG channel is a major safety concern that must be addressed.

Future work should focus on:

-

Structure-Activity Relationship (SAR) Studies: To rationally design new analogs of this compound with improved selectivity and reduced off-target activity.

-

Cell-Based Phenotypic Assays: To determine the functional consequences of MEK1 and hERG inhibition at relevant concentrations of this compound.

-

In Vivo Safety Pharmacology: To assess the potential for cardiac and other toxicities in animal models.

By employing a multi-faceted approach to characterize off-target effects early in the drug discovery process, researchers can make more informed decisions, reduce the likelihood of late-stage failures, and ultimately develop safer and more effective medicines.[2]

References

- 1. nodes.bio [nodes.bio]

- 2. How can off-target effects of drugs be minimised? [synapse.patsnap.com]

- 3. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]

- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 5. icr.ac.uk [icr.ac.uk]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. assaygenie.com [assaygenie.com]

- 10. cusabio.com [cusabio.com]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. benchchem.com [benchchem.com]

- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Rapamycin for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rapamycin (B549165), also known as Sirolimus, is a macrolide compound produced by the bacterium Streptomyces hygroscopicus.[1] It is a potent and highly specific inhibitor of the mammalian target of rapamycin (mTOR), a serine/threonine kinase that is a central regulator of cell growth, proliferation, metabolism, and survival.[2][3] By forming a complex with the intracellular receptor FKBP12, rapamycin allosterically inhibits mTOR Complex 1 (mTORC1).[3][4] This inhibition disrupts downstream signaling pathways, leading to effects such as cell cycle arrest and induction of autophagy.[4][5] Due to its specific mechanism of action, rapamycin is a widely used tool in cell culture experiments to study a variety of cellular processes.[3]

Mechanism of Action

Rapamycin exerts its biological effects by targeting the mTOR signaling pathway. mTOR is a key protein kinase that integrates signals from growth factors, nutrients, and cellular energy status to control cell growth and proliferation.[3][6] It exists in two distinct complexes, mTORC1 and mTORC2.[6][7] Rapamycin's primary mechanism involves forming a complex with the FK506 binding protein 12 (FKBP12).[4][8] This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR, specifically inhibiting the function of mTORC1.[9]

Inhibition of mTORC1 by the rapamycin-FKBP12 complex prevents the phosphorylation of its key downstream effectors, including S6 kinase 1 (S6K1) and eIF4E-binding protein 1 (4E-BP1).[3][4] The dephosphorylation of these targets leads to a reduction in protein synthesis, which in turn causes an arrest of the cell cycle in the G1 phase and can induce autophagy.[4][5][10]

Signaling Pathway Diagram

Caption: Rapamycin inhibits the mTORC1 signaling pathway.

Data Presentation

Table 1: Chemical Properties and Storage of Rapamycin

| Parameter | Value | Source |

| Alternate Names | Sirolimus, AY 22989 | [9] |

| Molecular Weight | 914.17 g/mol | [2][9] |

| Molecular Formula | C₅₁H₇₉NO₁₃ | [10] |

| CAS Number | 53123-88-9 | [9] |

| Recommended Solvents | DMSO, Ethanol | [2] |

| Solubility | ≥ 100 mg/mL in DMSO (~109 mM)≥ 50 mg/mL in Ethanol | [2] |

| Storage of Powder | -20°C, desiccated, for up to 3 years | [2] |

| Storage of Stock Solution | Aliquot and store at -20°C or -80°C for up to 3 months. Avoid repeated freeze-thaw cycles. | [2][10] |

Table 2: Recommended Working Concentrations of Rapamycin for Various Cell Culture Applications

| Application | Cell Line | Working Concentration | Incubation Time | Source |

| mTOR Inhibition | HEK293 | ~0.1 nM (IC50) | Not specified | [2][11] |

| NIH/3T3 | 10 nM | 1 hour pre-treatment | [3] | |

| Autophagy Induction | COS7, H4 | 0.2 µM (200 nM) | 24 hours | [2][11] |

| Ca9-22 | 10 and 20 µM | 24 hours | [3] | |

| Cell Growth Inhibition | MCF-7 | 20 nM | 4 days | [3] |

| Urothelial Carcinoma Lines | 1 - 10 nM | 48 hours | [3] | |

| Neuroblastoma (SK-N-SH, SH-SY5Y) | 20 µM | 24 hours | [12] |

Note: The effective concentration of Rapamycin can vary significantly depending on the cell line and experimental conditions. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.[3]

Table 3: IC50 Values of Rapamycin in Different Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Source |

| A549 | Lung Cancer | 32.99 ± 0.10 µM | [13] |

| HeLa | Cervical Cancer | 37.34 ± 14 µM | [13] |

| MG63 | Osteosarcoma | 48.84 ± 10 µM | [13] |

| MCF-7 | Breast Cancer | 66.72 ± 50 µM | [13] |

| Ca9-22 | Oral Cancer | ~15 µM | [14] |

| T98G | Glioblastoma | 2 nM | [11] |

| U87-MG | Glioblastoma | 1 µM | [11] |

Experimental Protocols

Protocol 1: Preparation of Rapamycin Stock and Working Solutions

Workflow for Preparing Rapamycin Solutions

Caption: Workflow for preparing Rapamycin solutions.

Materials:

-

Rapamycin powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Cell culture medium, pre-warmed to 37°C

Procedure for 10 mM Stock Solution:

-

Calculation: To prepare a 10 mM stock solution, use the molecular weight of rapamycin (914.17 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, 9.14 mg of rapamycin is required.[2]

-

Weighing: In a sterile microcentrifuge tube, carefully weigh the calculated amount of rapamycin powder.

-

Dissolving: Add the appropriate volume of DMSO to the powder (e.g., 1 mL for 9.14 mg).

-

Mixing: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.[2]

-

Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[2]

Procedure for Working Solution:

-

Thawing: Remove one aliquot of the 10 mM rapamycin stock solution from the freezer and thaw it at room temperature.

-

Dilution: Directly add the appropriate volume of the rapamycin stock solution to pre-warmed cell culture medium to achieve the desired final concentration.

-

Example: To prepare 10 mL of medium with a final rapamycin concentration of 100 nM, add 1 µL of the 10 mM stock solution (a 1:100,000 dilution).[2]

-

Tip: For very low working concentrations (in the nM range), it is recommended to perform an intermediate dilution of the stock solution to ensure accurate pipetting.[2] It is also recommended to add the culture medium to the rapamycin aliquot rather than the other way around to minimize precipitation.[15]

-

-

Mixing: Gently mix the medium containing rapamycin by swirling or inverting the flask to ensure a homogenous solution before adding it to your cells.[2]

Protocol 2: Assessment of Cell Viability using MTT Assay

Workflow for MTT Assay

Caption: Workflow for assessing cell viability with MTT assay.

Materials:

-

Cells cultured in a 96-well plate

-

Rapamycin working solutions at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Remove the old medium and add fresh medium containing various concentrations of rapamycin (e.g., from 1 ng/mL to 1000 ng/mL) and a vehicle control (medium with the same percentage of DMSO used for the highest rapamycin concentration).[16]

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.[17]

-

MTT Addition: Add MTT solution to each well (typically 10-20 µL of a 5 mg/mL stock) and incubate for 1-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 3: Analysis of mTOR Pathway Inhibition by Western Blot

Materials:

-

Cells cultured in 6-well plates or larger flasks

-

Rapamycin working solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p70 S6 Kinase, anti-total p70 S6 Kinase, anti-phospho-4E-BP1, anti-total 4E-BP1, and a loading control like anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells and allow them to adhere. Treat the cells with the desired concentration of rapamycin for the appropriate duration (e.g., 10-100 nM for 1-24 hours).[3]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them using ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or similar method.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-p70 S6K) diluted in blocking buffer, typically overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again several times with TBST.

-

Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels to determine the extent of mTOR pathway inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. What is the mechanism of Sirolimus? [synapse.patsnap.com]

- 5. Mechanism of action of the immunosuppressant rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cusabio.com [cusabio.com]

- 7. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 8. drugs.com [drugs.com]

- 9. invivogen.com [invivogen.com]

- 10. Rapamycin | Cell Signaling Technology [cellsignal.com]

- 11. selleckchem.com [selleckchem.com]

- 12. portlandpress.com [portlandpress.com]

- 13. Exploring the interactions of rapamycin with target receptors in A549 cancer cells: insights from molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Concentration-dependent effects of rapamycin on proliferation, migration and apoptosis of endothelial cells in human venous malformation - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A Generalized Protocol for In Vitro Kinase Assays using a Luminescent Readout

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a crucial class of enzymes that facilitate the transfer of a phosphate (B84403) group from ATP to specific substrates, a process known as phosphorylation.[1][2][3] This post-translational modification is a fundamental mechanism for regulating a vast array of cellular processes, including signal transduction, metabolism, and cell cycle progression.[3][4] Consequently, the dysregulation of kinase activity is frequently implicated in various diseases, most notably cancer, making kinases prominent targets for therapeutic intervention.[3][4]

In vitro kinase assays are indispensable tools for studying kinase function and for the discovery and characterization of novel kinase inhibitors.[2][3][5] These assays measure the enzymatic activity of a purified kinase in a controlled environment.[6] A variety of detection methods exist, including radioactive assays that track the incorporation of radiolabeled phosphate into a substrate, and non-radioactive methods that measure the formation of ADP or the depletion of ATP.[2][7][8]

This application note provides a detailed protocol for a generic, non-radioactive in vitro kinase assay based on the principle of ATP depletion.[1][9] The Kinase-Glo® luminescent kinase assay platform is a common example of this method.[1][9][10] In this type of assay, the amount of ATP remaining after a kinase reaction is quantified using a luciferase-based system. The resulting luminescent signal is inversely proportional to the kinase activity, as a more active kinase will consume more ATP, leading to a lower light output.[1][9][10] This method is highly sensitive, amenable to high-throughput screening (HTS), and can be used with virtually any kinase and substrate combination.[1][10]

Principle of the Luminescent Kinase Assay

The assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after a kinase reaction. A proprietary thermostable luciferase enzyme utilizes the remaining ATP to generate a stable "glow-type" luminescent signal.[1][10] This signal is inversely correlated with the amount of kinase activity.[9][10]

References

- 1. ebiotrade.com [ebiotrade.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. In vitro kinase assay: Significance and symbolism [wisdomlib.org]

- 6. bmglabtech.com [bmglabtech.com]

- 7. revvity.com [revvity.com]

- 8. mdpi.com [mdpi.com]

- 9. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]

- 10. worldwide.promega.com [worldwide.promega.com]

Application Note: NoName ECL Substrate for High-Sensitivity Western Blot Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

The NoName Enhanced Chemiluminescent (ECL) Substrate is a horseradish peroxidase (HRP) substrate designed for the sensitive detection of proteins in Western blot analysis. Its formulation provides a strong and sustained signal, enabling the detection of low-abundance proteins. This application note details the protocol for using the this compound ECL Substrate and presents its performance characteristics, making it an ideal choice for both qualitative and quantitative Western blotting applications.

Product Specifications

The this compound ECL Substrate is a two-component system, consisting of a luminol/enhancer solution and a stable peroxide solution. When combined, these reagents produce a chemiluminescent signal upon reaction with HRP.

| Feature | Specification |

| Sensitivity | Low picogram to high femtogram |

| Signal Duration | 6 to 24 hours |

| Working Solution Stability | 8 hours at room temperature |

| Compatibility | Nitrocellulose and PVDF membranes |

| Recommended Primary Antibody Dilution | 1:1,000–1:5,000 (from a 1 mg/mL stock)[1] |

| Recommended Secondary Antibody Dilution | 1:20,000–1:100,000 (from a 1 mg/mL stock)[1][2] |

Experimental Protocols

I. Western Blot Workflow Overview

The following diagram illustrates the major steps in a typical Western blot experiment using the this compound ECL Substrate.

II. Detailed Protocol for Chemiluminescent Detection

This protocol assumes that protein transfer to a nitrocellulose or PVDF membrane has been completed.

A. Reagents and Materials

-

Membrane with transferred proteins

-

Wash Buffer (e.g., TBS-T: Tris-Buffered Saline with 0.1% Tween-20)

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)

-

Primary antibody diluted in Blocking Buffer

-

HRP-conjugated secondary antibody diluted in Blocking Buffer

-

This compound ECL Substrate (Luminol/Enhancer and Peroxide solutions)

-

Imaging system (CCD camera-based imager or X-ray film)

B. Immunodetection Steps

-

Blocking: Following protein transfer, block the membrane in Blocking Buffer for at least 1 hour at room temperature with gentle agitation.[3] For phosphoprotein detection, it is recommended to use BSA in Tris-buffered saline to avoid interference.[3]

-

Primary Antibody Incubation: Dilute the primary antibody in fresh Blocking Buffer. Incubate the membrane with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[4]

-

Washing: After primary antibody incubation, wash the membrane three times for 5-10 minutes each with Wash Buffer to remove unbound primary antibody.[5][6]

-

Secondary Antibody Incubation: Dilute the HRP-conjugated secondary antibody in fresh Blocking Buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.[7]

-

Final Washes: Wash the membrane a minimum of three to five times for 5 minutes each with Wash Buffer to thoroughly remove unbound secondary antibody.[5][7] This step is crucial for reducing background signal.[5][7]

C. Signal Development and Imaging

-

Substrate Preparation: Prepare the this compound ECL working solution by mixing equal volumes of the Luminol/Enhancer Solution and the Stable Peroxide Solution.[2][8] A volume of 0.1 mL of working solution per cm² of membrane is recommended.[8][9] The working solution is stable for up to 8 hours at room temperature.[2][8]

-

Substrate Incubation: Remove the membrane from the final wash and drain excess buffer. Place the membrane, protein side up, on a clean, flat surface and cover it with the this compound ECL working solution. Incubate for 5 minutes.[2][9]

-

Imaging: Carefully remove the membrane from the substrate solution, drain the excess liquid, and place it in a plastic sheet protector or plastic wrap.[9][10] Acquire the chemiluminescent signal using a CCD-based imaging system or by exposing it to X-ray film. Exposure times may vary from a few seconds to several minutes depending on the signal intensity.

Application: Analysis of a Signaling Pathway

Western blotting with this compound ECL Substrate is a powerful tool for dissecting cellular signaling pathways.[11][12] By using antibodies against total and phosphorylated forms of a protein, researchers can investigate the activation state of key signaling molecules.[11]

MAPK/ERK Signaling Pathway Example

The MAPK/ERK pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. A common application is to measure the phosphorylation of ERK1/2 in response to a growth factor stimulus.

To analyze this pathway, cells would be treated with a growth factor, and cell lysates would be subjected to Western blot analysis using antibodies that detect total ERK and phosphorylated ERK (p-ERK). An increase in the p-ERK signal relative to total ERK would indicate pathway activation.

Performance Data

The performance of this compound ECL Substrate was compared to a leading competitor's substrate for the detection of a target protein in a dilution series of cell lysate.

Table 1: Sensitivity Comparison

| Protein Loaded (µg) | This compound ECL Substrate Signal Intensity (Arbitrary Units) | Competitor Substrate Signal Intensity (Arbitrary Units) |

| 10 | 1,520,000 | 1,350,000 |

| 5 | 810,000 | 705,000 |

| 2.5 | 425,000 | 350,000 |

| 1.25 | 215,000 | 165,000 |

| 0.625 | 105,000 | 75,000 |

| 0.313 | 51,000 | 32,000 |

Table 2: Signal Duration

| Time Post-Incubation | This compound ECL Substrate Signal Remaining (%) | Competitor Substrate Signal Remaining (%) |

| 0 min | 100% | 100% |

| 30 min | 95% | 88% |

| 1 hour | 92% | 75% |

| 2 hours | 88% | 60% |

| 4 hours | 81% | 45% |

| 8 hours | 72% | 25% |

Troubleshooting

A comprehensive troubleshooting guide is provided to address common issues encountered during Western blotting.

Table 3: Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| No Signal or Weak Signal | Inefficient protein transfer | Verify transfer by staining the membrane with Ponceau S.[6] |

| Low primary antibody concentration | Increase antibody concentration or incubation time.[13] | |

| Inactive HRP enzyme | Ensure substrate and antibodies containing sodium azide (B81097) are not used, as it inhibits HRP.[14] | |

| Insufficient antigen | Load more protein onto the gel.[15] | |

| High Background | Insufficient blocking | Increase blocking time or change blocking agent (e.g., from milk to BSA).[13][15] |

| Antibody concentration too high | Reduce the concentration of primary and/or secondary antibodies.[3] | |

| Inadequate washing | Increase the number and duration of wash steps.[3][15] | |

| Nonspecific Bands | Primary antibody is not specific enough | Use an affinity-purified antibody. Perform a BLAST search to check for cross-reactivity. |

| Protein degradation | Use fresh samples and always include protease inhibitors in the lysis buffer.[13] | |

| Overloading of protein | Reduce the amount of protein loaded on the gel.[16] |

For a more extensive list of troubleshooting tips, refer to established guides.[3][16][17]

References

- 1. Thermo Scientific™ SuperSignal™ West Pico PLUS Chemiluminescent Substrate | Fisher Scientific [fishersci.ca]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]

- 4. med.upenn.edu [med.upenn.edu]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. sysy.com [sysy.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. SuperSignal™ West Pico PLUS Chemiluminescent Substrate, 20 mL - FAQs [thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. oxfordbiomed.com [oxfordbiomed.com]

- 11. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]

- 13. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]

- 14. bio-rad.com [bio-rad.com]

- 15. Western Blot Troubleshooting Guide - TotalLab [totallab.com]

- 16. assaygenie.com [assaygenie.com]

- 17. Troubleshooting tips for western blot | Abcam [abcam.com]

Application Notes and Protocols for Immunoprecipitation using NoName™ Reagents

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for performing successful immunoprecipitation (IP) experiments using NoName™ reagents. These guidelines are intended to help researchers purify a protein of interest from a complex mixture, such as a cell lysate, and subsequently analyze the protein and its potential binding partners.

Introduction

Immunoprecipitation is a powerful technique used to isolate a specific protein from a heterogeneous solution by using an antibody that specifically binds to that protein.[1][2] The antibody-protein complex is then captured on a solid-phase support, most commonly agarose (B213101) or magnetic beads conjugated with Protein A or Protein G. This enrichment allows for the detection and analysis of the target protein, its post-translational modifications, and its interacting partners through downstream applications like Western blotting or mass spectrometry.[3][4]